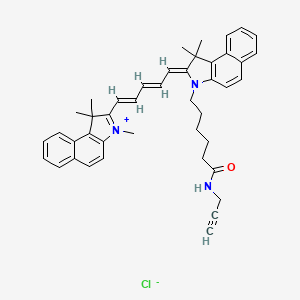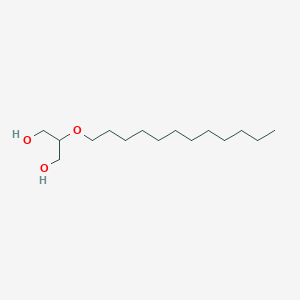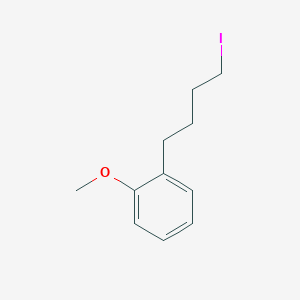
Cyanine5.5 alkyne (chloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanine5.5 alkyne (chloride) is a near-infrared (NIR) fluorescent dye that is an alkyne-modified derivative of Cyanine5.5. It is known for its strong fluorescence properties, with an excitation wavelength of 680 nm and an emission wavelength of 710 nm . This compound is widely used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine, due to its ability to label and visualize biological molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyanine5.5 alkyne (chloride) can be synthesized through a series of chemical reactions involving the modification of Cyanine5.5. The synthesis typically involves the introduction of an alkyne group to the Cyanine5.5 molecule. One common method is the reaction of Cyanine5.5 with propargylamine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of Cyanine5.5 alkyne (chloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyanine5.5 alkyne (chloride) undergoes various chemical reactions, including:
Click Chemistry Reactions: It reacts with azides in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form triazoles.
Substitution Reactions: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of azides and alkynes.
Propargylamine: Used in the synthesis of Cyanine5.5 alkyne (chloride) to introduce the alkyne group.
Major Products
Applications De Recherche Scientifique
Cyanine5.5 alkyne (chloride) has a wide range of applications in scientific research:
Mécanisme D'action
Cyanine5.5 alkyne (chloride) exerts its effects through its strong fluorescence properties. The alkyne group allows it to participate in click chemistry reactions, enabling the labeling of biological molecules. The fluorescence emitted by the compound can be detected and measured, providing valuable information about the labeled molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanine5 alkyne: Another alkyne-modified cyanine dye with similar fluorescence properties.
Cyanine7 alkyne: A near-infrared dye with a longer emission wavelength compared to Cyanine5.5 alkyne (chloride).
Uniqueness
Cyanine5.5 alkyne (chloride) is unique due to its specific excitation and emission wavelengths, making it particularly suitable for applications requiring near-infrared fluorescence. Its ability to participate in click chemistry reactions also adds to its versatility in various research fields .
Propriétés
Formule moléculaire |
C43H46ClN3O |
|---|---|
Poids moléculaire |
656.3 g/mol |
Nom IUPAC |
6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-prop-2-ynylhexanamide;chloride |
InChI |
InChI=1S/C43H45N3O.ClH/c1-7-29-44-39(47)24-12-9-17-30-46-36-28-26-32-19-14-16-21-34(32)41(36)43(4,5)38(46)23-11-8-10-22-37-42(2,3)40-33-20-15-13-18-31(33)25-27-35(40)45(37)6;/h1,8,10-11,13-16,18-23,25-28H,9,12,17,24,29-30H2,2-6H3;1H |
Clé InChI |
ZAMUEMBIJDLVQF-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate](/img/structure/B12278712.png)
![1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12278714.png)
![2-Hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester](/img/structure/B12278727.png)




![2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine](/img/structure/B12278753.png)
![Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate](/img/structure/B12278756.png)


![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-3-phenyl-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B12278784.png)


